

Metabolic Fate of Demeton-S-methyl sulfone in Mammals: A Technical Guide

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Compound of Interest

Compound Name: Demeton-S-methyl sulfone

Cat. No.: B133068

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Introduction

Demeton-S-methyl sulfone, the fully oxidized metabolite of the organophosphate insecticide Demeton-S-methyl, is a compound of significant toxicological interest. Understanding its metabolic fate is crucial for assessing its potential risks to mammals. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **Demeton-S-methyl sulfone**, with a focus on quantitative data and detailed experimental methodologies.

Absorption, Distribution, and Excretion

Studies in mammals, primarily in rats, have demonstrated that **Demeton-S-methyl sulfone** is rapidly and almost completely absorbed following oral administration. Its distribution is relatively uniform throughout the body, with no significant accumulation in fatty tissues. The primary route of elimination is via the urine, with the majority of the administered dose being excreted within 24 hours.

Experimental Protocols

Study Design for Absorption, Distribution, and Excretion in Rats^[1]

- Test Animals: Male Sprague-Dawley rats.

- Test Substance: ^{14}C -labeled **Demeton-S-methyl sulfone**.
- Dosing:
 - Single oral doses of 0.1, 0.5, 5, or 10 mg/kg body weight.
 - Single intravenous doses of 0.5 or 1 mg/kg body weight.
 - A single oral dose of 0.5 mg/kg was also administered to female rats.
- Sample Collection:
 - Urine, feces, and expired air were collected at various time points.
 - Blood samples were taken to determine radioactivity levels over time.
 - Tissue distribution of radioactivity was assessed at different intervals post-dosing.
 - For biliary excretion, male rats with bile duct fistulas were administered a single intraduodenal dose of 0.5 mg/kg.
- Analytical Methods:
 - Radioactivity in samples was quantified by appropriate counting methods.
 - Whole-body autoradiography was used to visualize the distribution of the radiolabeled compound.

Quantitative Data

Table 1: Excretion of ^{14}C -**Demeton-S-methyl sulfone** in Rats within 48 Hours Following a Single Oral Dose^[1]

Route of Excretion	Percentage of Administered Dose
Urine	97 - 99%
Feces	0.6 - 2.5%
Expired Air	< 0.1%

Table 2: Tissue Distribution and Elimination of ^{14}C -**Demeton-S-methyl sulfone** in Rats Following a Single Oral Dose[1]

Time Post-Dose	Percentage of Administered Dose Remaining in the Body
2 hours	~50%
24 hours	~1%
48 hours	0.7%
10 days	0.27%

Table 3: Pharmacokinetic Parameters of ^{14}C -**Demeton-S-methyl sulfone** in Rats Following a Single Oral Dose of 5 mg/kg[1]

Parameter	Value
Time to Peak Blood Level	~1 hour
Blood Half-life (0-6 hours)	~2 hours
Blood Half-life (6-24 hours)	~7 hours

Biotransformation

The metabolism of **Demeton-S-methyl sulfone** in rats primarily involves O-demethylation of the phosphate group and cleavage of the side chain. The parent compound is extensively metabolized, with only a small fraction excreted unchanged.

Experimental Protocols

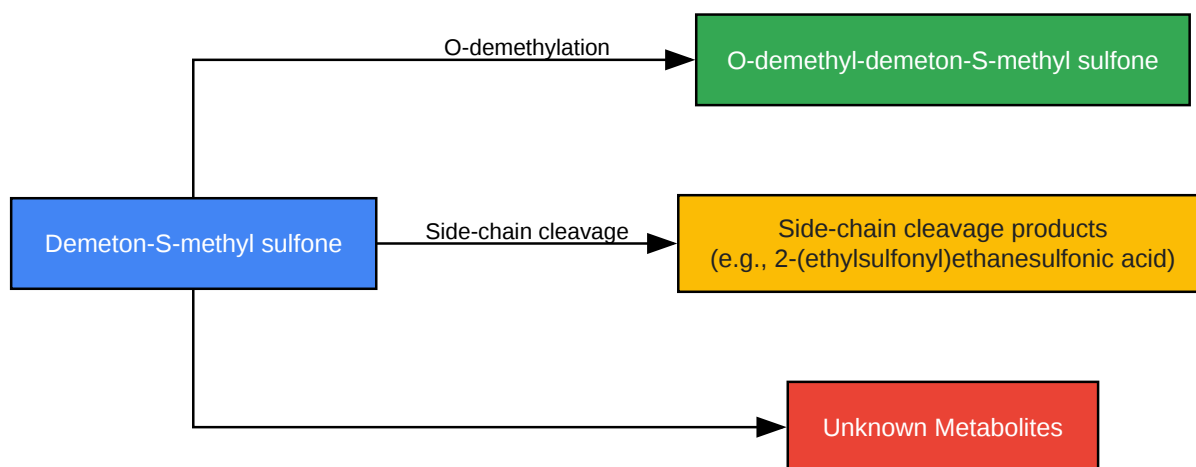
Metabolite Identification in Rat Urine[1]

- Test Animals: Male Sprague-Dawley rats.
- Dosing: Single oral administration of 10 mg/kg of ^{14}C -**Demeton-S-methyl sulfone**.

- Sample Collection: Urine samples were collected at 0-8 hours and 8-24 hours post-dosing.
- Analytical Methods:
 - Metabolites were separated using thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC).
 - Identification and quantitation were performed by co-chromatography with reference standards and radioactivity measurement.

Metabolic Pathway

The biotransformation of **Demeton-S-methyl sulfone** proceeds through several key reactions, as illustrated in the diagram below.



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Metabolic pathway of **Demeton-S-methyl sulfone**.

Quantitative Data

Table 4: Metabolites of ^{14}C -**Demeton-S-methyl sulfone** in Rat Urine (0-24 hours)[1]

Metabolite	Percentage of Radioactivity in Urine
Unchanged Demeton-S-methyl sulfone	26%
O-demethyl-demeton-S-methyl sulfone	18%
2-(ethylsulfonyl)ethanesulfonic acid	48%
Two unknown metabolites	< 5% each

Analytical Methodologies

The accurate quantification of **Demeton-S-methyl sulfone** and its metabolites in biological matrices is essential for metabolic and toxicokinetic studies. Modern analytical techniques offer high sensitivity and specificity.

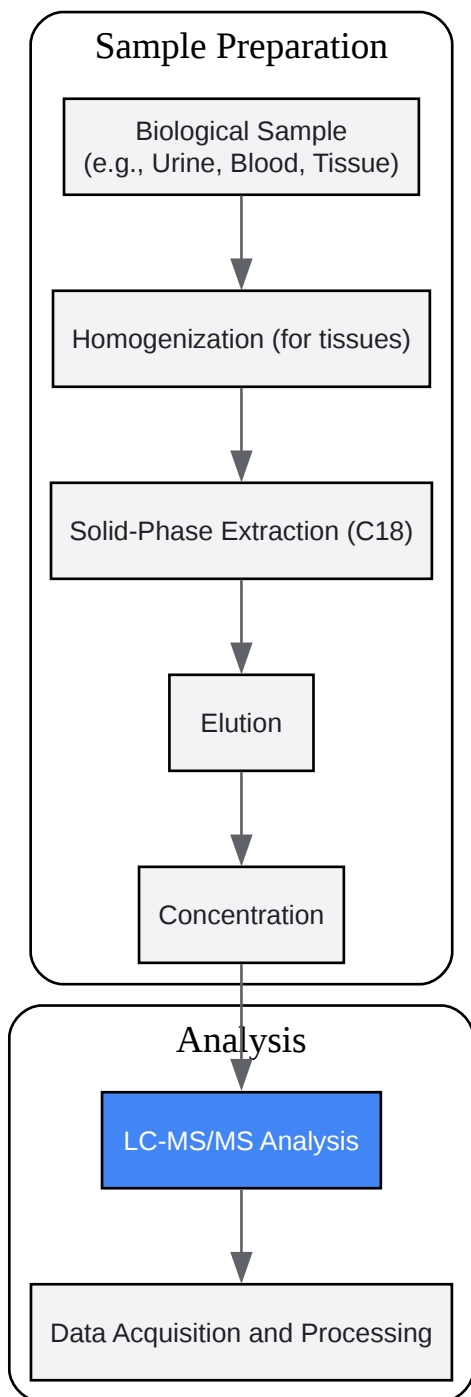
Experimental Protocols

LC-MS/MS Method for Quantification in Biological Samples^{[2][3]}

This protocol outlines a general workflow for the analysis of **Demeton-S-methyl sulfone** in biological samples like blood and tissues.

- Sample Homogenization: Tissues are homogenized in a suitable buffer.
- Solid-Phase Extraction (SPE):
 - The homogenate is centrifuged, and the supernatant is loaded onto a C18 SPE cartridge.
 - The cartridge is washed to remove interfering substances.
 - **Demeton-S-methyl sulfone** and its metabolites are eluted with an organic solvent (e.g., acetonitrile).
- LC-MS/MS Analysis:
 - The eluate is concentrated and injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

- Separation is typically achieved on a C18 reversed-phase column.
- Detection and quantification are performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.



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Workflow for analyzing **Demeton-S-methyl sulfone**.

Conclusion

The metabolic fate of **Demeton-S-methyl sulfone** in mammals is characterized by rapid absorption, widespread distribution, extensive metabolism primarily through O-demethylation and side-chain cleavage, and swift excretion, mainly in the urine. The data presented in this guide, derived from studies in rats, provides a solid foundation for understanding the toxicokinetics of this compound. The detailed experimental protocols and analytical methodologies described herein serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research may be beneficial to elucidate the metabolic pathways in other mammalian species and to fully characterize all metabolites.

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